
1-((E)-(2-carbamothioylhydrazono)methyl)naphthalen-2-yl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene derivatives are a class of compounds that have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, a compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl .Molecular Structure Analysis
The structure of naphthalene derivatives can be determined using techniques like X-ray crystallography . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions. For instance, a regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be determined using various analytical techniques. For example, 2-Acetonaphthanone, a naphthalene derivative, has a molecular formula of CHO, an average mass of 170.207 Da, and a Monoisotopic mass of 170.073166 Da .Applications De Recherche Scientifique
Cinnamaldehyde in Diabetes Management
Cinnamaldehyde, a compound related to cinnamic acid derivatives, has been recognized for its beneficial effects on diabetes and its complications. Studies indicate that it can improve glucose and lipid homeostasis in diabetic animals through various mechanisms, including enhancing insulin sensitivity and glucose uptake, improving glycogen synthesis, and regulating signaling pathways such as PPARs and AMPK. Despite promising animal study results, further clinical trials are needed to confirm these effects in humans (Zhu et al., 2017).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been explored for their anticancer properties. The chemical structure of cinnamic acids allows for various reactions, leading to compounds with significant medicinal value. Recent attention has been given to cinnamoyl derivatives for their antitumor efficacy, highlighting the need for further exploration of these compounds in cancer research (De, Baltas, & Bedos-Belval, 2011).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, featuring a naphthalene framework, demonstrate extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide derivatives are in clinical trials, underscoring their importance in developing treatments for various diseases. These compounds interact with biological targets through noncovalent bonds, offering a wide range of medicinal applications (Gong et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards of naphthalene derivatives can be assessed through toxicity studies. For instance, a study on the toxicity potential of a newly identified compound naphthalen-2-yl 3,5-dinitrobenzoate (SF1) found that it induced minor liver dysfunction along with immunomodulation, and it can be safely used in pregnancy owing to its no detectable teratogenicity .
Orientations Futures
The future directions for research on naphthalene derivatives are vast. They hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .
Propriétés
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-21(27)24-23-14-18-17-9-5-4-8-16(17)11-12-19(18)26-20(25)13-10-15-6-2-1-3-7-15/h1-14H,(H3,22,24,27)/b13-10+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYAYHFTAJNGC-ZQUUHJABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

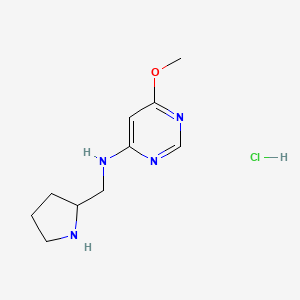
![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

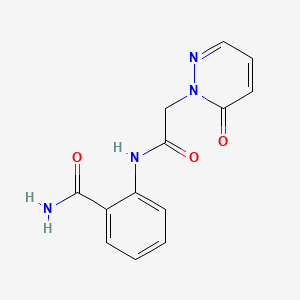
![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)
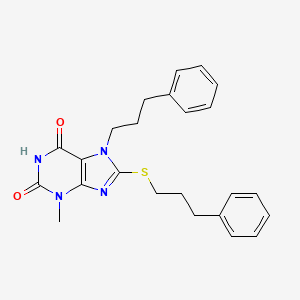
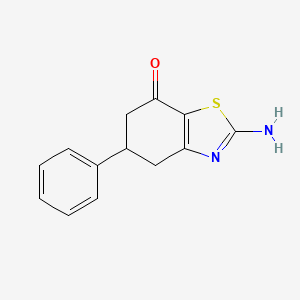
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)

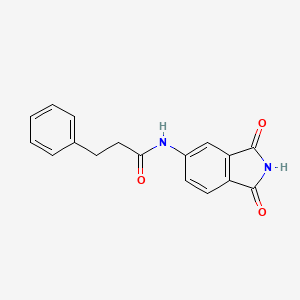
![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)